molecular formula C8H12CoN4+2 B13397183 Monocobalt(II) bis(2-methyl-1H-imidazole)

Monocobalt(II) bis(2-methyl-1H-imidazole)

Cat. No.: B13397183
M. Wt: 223.14 g/mol
InChI Key: MZAKCBDJCUWSSM-UHFFFAOYSA-N
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Description

Monocobalt(II) bis(2-methyl-1H-imidazole) is a coordination compound that features cobalt in the +2 oxidation state coordinated to two 2-methyl-1H-imidazole ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Monocobalt(II) bis(2-methyl-1H-imidazole) typically involves the reaction of cobalt(II) salts with 2-methyl-1H-imidazole under controlled conditions. One common method is to dissolve cobalt(II) chloride in an appropriate solvent, such as ethanol or water, and then add 2-methyl-1H-imidazole to the solution. The mixture is stirred and heated to facilitate the coordination reaction, resulting in the formation of Monocobalt(II) bis(2-methyl-1H-imidazole).

Industrial Production Methods

While specific industrial production methods for Monocobalt(II) bis(2-methyl-1H-imidazole) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reactant concentrations, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Monocobalt(II) bis(2-methyl-1H-imidazole) can undergo various chemical reactions, including:

    Oxidation: The cobalt center can be oxidized to higher oxidation states.

    Reduction: The cobalt center can be reduced to lower oxidation states.

    Substitution: The 2-methyl-1H-imidazole ligands can be substituted with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

    Substitution: Ligand exchange reactions can be facilitated by using excess of the incoming ligand and appropriate solvents.

Major Products

    Oxidation: Oxidized cobalt complexes.

    Reduction: Reduced cobalt complexes.

    Substitution: New cobalt complexes with different ligands.

Scientific Research Applications

Monocobalt(II) bis(2-methyl-1H-imidazole) has several scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.

    Biology: Investigated for its potential as a model compound for studying metalloenzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as coordination polymers and metal-organic frameworks.

Mechanism of Action

The mechanism by which Monocobalt(II) bis(2-methyl-1H-imidazole) exerts its effects depends on the specific application. In catalysis, the cobalt center can facilitate electron transfer processes, while the 2-methyl-1H-imidazole ligands can stabilize reactive intermediates. In biological systems, the compound may interact with biomolecules, such as proteins and nucleic acids, through coordination or redox reactions, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Monocobalt(II) bis(1H-imidazole): Similar structure but with unsubstituted imidazole ligands.

    Monocobalt(II) bis(4-methyl-1H-imidazole): Similar structure but with methyl substitution at the 4-position of the imidazole ring.

Uniqueness

Monocobalt(II) bis(2-methyl-1H-imidazole) is unique due to the specific positioning of the methyl group on the imidazole ring, which can influence the electronic and steric properties of the compound. This can affect its reactivity, stability, and interactions with other molecules, making it distinct from other cobalt-imidazole complexes.

Properties

Molecular Formula

C8H12CoN4+2

Molecular Weight

223.14 g/mol

IUPAC Name

cobalt(2+);2-methyl-1H-imidazole

InChI

InChI=1S/2C4H6N2.Co/c2*1-4-5-2-3-6-4;/h2*2-3H,1H3,(H,5,6);/q;;+2

InChI Key

MZAKCBDJCUWSSM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1.CC1=NC=CN1.[Co+2]

Origin of Product

United States

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